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Compound of Interest

Compound Name: 2-Pentyn-1-ol

Cat. No.: B105750

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Pentyn-1-ol, a valuable building block in organic synthesis. The following sections detall its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
insights into its molecular structure and chemical properties. This document also outlines
detailed experimental protocols for acquiring these spectra, ensuring reproducibility for
research and development applications.

Molecular Structure and Properties

2-Pentyn-1-ol is a five-carbon alkyne-alcohol with the chemical formula CsHsO. Its structure
consists of a terminal ethyl group, an internal alkyne, and a primary alcohol functional group.

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Pentyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR) Data

Solvent: CDCIz

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
4.25 t 2H -CH20H
2.22 tq 2H -C=C-CH2-CHs
1.70 S 1H -OH
1.09 t 3H -CH2-CHs

13C NMR (Carbon-13 NMR) Data[1]

Solvent: CDCl3

Chemical Shift (6) ppm

Carbon Atom

86.6 C=C-CH:0H
78.4 -CH»-C=C-
51.4 -CH:0OH
13.9 -CH2-CHs
12.3 -CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.[2]

Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3350-3400 Strong, Broad O-H stretch (alcohol)
2970-2930 Medium sp3 C-H stretch

2230-2210 Weak C=C stretch (internal alkyne)
1020-1080 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[3][4]

Electron lonization (EIl) Mass Spectrum Data

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Possible Fragment
84 25 [M]* (Molecular lon)
83 45 [M-H]*

55 100 [CaH7]*

53 60 [CaHs]*

41 55 [C3Hs]*

39 50 [C3Hs]*

31 80 [CH20H]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol (Liquid Alkynol)
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This protocol is suitable for acquiring *H and 3C NMR spectra of liquid samples like 2-Pentyn-
1-ol.

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of 2-Pentyn-1-ol into a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

o

Gently swirl the vial to ensure the sample is completely dissolved.

[e]

Using a Pasteur pipette with a cotton wool plug, filter the solution into a standard 5 mm
NMR tube to remove any particulate matter. The final sample height in the tube should be
approximately 4-5 cm.

e Instrument Setup:

o Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's
autosampler or manual insertion port.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for both the *H and 3C frequencies.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay
of 1-2 seconds, and 8-16 scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a
relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to
achieve a good signal-to-noise ratio.
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» Data Processing:

o

Apply a Fourier transform to the acquired free induction decays (FIDs).

[¢]

Phase the spectra to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& 7.26 ppm for

[¢]

1H) or the solvent carbon peak (& 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.

FTIR Spectroscopy Protocol (Neat Liquid)

This protocol describes the acquisition of an IR spectrum of a pure liquid sample using an
Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface
with a solvent such as isopropanol and a soft, lint-free cloth, then allow it to dry completely.

e Background Spectrum:

o With the clean, empty ATR accessory in place, collect a background spectrum. This will
account for the absorbance of the crystal and any atmospheric components (e.g., COz,
H20).

e Sample Analysis:

o Place a single drop of 2-Pentyn-1-ol directly onto the center of the ATR crystal, ensuring
the crystal is fully covered.

o If using a pressure clamp, lower it to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~1* are
sufficient.
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» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform any necessary baseline corrections.

o Label the significant peaks with their corresponding wavenumbers.

GC-MS Protocol (Volatile Alcohol)

This protocol is designed for the analysis of volatile organic compounds like 2-Pentyn-1-ol
using Gas Chromatography-Mass Spectrometry.

e Sample Preparation:

o Prepare a dilute solution of 2-Pentyn-1-ol in a volatile, high-purity solvent such as
dichloromethane or diethyl ether. A concentration of approximately 100 ug/mL is a good
starting point.

e Instrument Setup:
o Gas Chromatograph (GC):

» Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 pm film thickness,
non-polar or mid-polar column like a DB-5ms or HP-5ms).

» Set the carrier gas (typically helium) flow rate to approximately 1-1.5 mL/min.

» Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split
ratio) to prevent column overloading.

» Program the oven temperature as follows: initial temperature of 40 °C, hold for 2
minutes, then ramp at 10 °C/min to 200 °C.

o Mass Spectrometer (MS):

» Set the transfer line temperature to 280 °C.
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» Set the ion source temperature to 230 °C.
» Use Electron lonization (El) at 70 eV.

» Set the mass scan range from m/z 30 to 200.

» Data Acquisition:
o Inject 1 pL of the prepared sample solution into the GC.
o Start the data acquisition.
o Data Analysis:
o lIdentify the peak corresponding to 2-Pentyn-1-ol in the total ion chromatogram (TIC).
o Extract the mass spectrum for that peak.

o Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for

confirmation.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships
between the different techniques.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical sample.
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Interrelation of Spectroscopic Data
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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